molecular formula C8H12INO2 B8138269 tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

Cat. No.: B8138269
M. Wt: 281.09 g/mol
InChI Key: WZLXZPUXDVVUSL-UHFFFAOYSA-N
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Description

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a specialized organic compound characterized by a tert-butyl carbamate group (Boc-protected amine) linked to a 3-iodoalkyne moiety. This structure combines the stability of the Boc protecting group with the high reactivity of the iodoalkyne, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for bioactive molecules. The iodine atom enhances its utility in radio-labeling and pharmaceutical intermediates, while the alkyne group allows for selective functionalization .

Properties

IUPAC Name

tert-butyl N-(3-iodoprop-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLXZPUXDVVUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Propargylamine

The foundational step involves protecting the primary amine of propargylamine (HC≡CCH₂NH₂) with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

Procedure :

  • Dissolve propargylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or methanol.

  • Add Boc₂O (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 6–12 hours.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and dry over magnesium sulfate.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate tert-butyl (prop-2-yn-1-yl)carbamate.

Key Considerations :

  • Solvent Choice : Methanol accelerates the reaction but may require subsequent neutralization.

  • Yield : Typically 85–90% when using DMAP as a catalyst.

Iodination of tert-Butyl (prop-2-yn-1-yl)carbamate

The terminal alkyne is iodinated using electrophilic iodine sources. Two predominant methods are discussed below:

Silver-Catalyzed Iodination with N-Iodosuccinimide (NIS)

Reaction Mechanism :
The alkyne reacts with NIS in the presence of AgNO₃, which facilitates iodide ion displacement:

HC≡CCH₂N(Boc)+NISAgNO₃IC≡CCH₂N(Boc)+NSI\text{HC≡CCH₂N(Boc)} + \text{NIS} \xrightarrow{\text{AgNO₃}} \text{IC≡CCH₂N(Boc)} + \text{NSI}

Procedure :

  • Dissolve tert-butyl (prop-2-yn-1-yl)carbamate (1.0 equiv) in anhydrous acetonitrile.

  • Add NIS (1.2 equiv) and AgNO₃ (0.1 equiv).

  • Stir at 0°C for 2 hours, then warm to room temperature.

  • Filter through Celite®, concentrate, and purify via recrystallization (CH₃CN/hexane).

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → RT78%
SolventAcetonitrile82%
Catalyst Loading10 mol% AgNO₃85%

Iodosylbenzene-Mediated Iodination

Procedure :

  • Suspend 2-iodosylbenzoic acid (1.5 equiv) in DCM.

  • Add tert-butyl (prop-2-yn-1-yl)carbamate (1.0 equiv) dissolved in DCM.

  • Stir at room temperature for 6 hours.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Advantages :

  • Avoids heavy metal catalysts.

  • Compatible with acid-sensitive substrates.

One-Pot Synthesis from Propargylamine

A streamlined approach combines Boc protection and iodination in a single vessel:

Steps :

  • Treat propargylamine with Boc₂O in methanol (1 hour).

  • Add NIS and AgNO₃ without isolating the intermediate.

  • Stir for 3 hours, then purify via flash chromatography.

Yield : 70–75%, reduced due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
AgNO₃/NIS8598HighModerate
Iodosylbenzene8095ModerateLow
One-Pot7590HighHigh

Critical Insights :

  • Catalytic Iodination : Silver-based methods offer higher yields but require metal removal.

  • Solvent Systems : Polar aprotic solvents (acetonitrile) enhance iodination efficiency compared to DCM.

Industrial-Scale Considerations

  • Cost Management : Bulk Boc₂O procurement reduces expenses.

  • Waste Reduction : Iodosylbenzene methods generate less heavy metal waste.

  • Safety : Propargyl iodides are light-sensitive; amber glassware is recommended.

Challenges and Mitigation Strategies

Boc Group Stability

  • Issue : Acidic conditions during iodination may cleave the Boc group.

  • Solution : Use pH-neutral iodinating agents (e.g., NIS).

Regioselectivity

  • Issue : Di-iodination at the alkyne terminus.

  • Solution : Stoichiometric control (1.2 equiv NIS) .

Chemical Reactions Analysis

Hydrolysis

Carbamates like tert-butyl (3-iodoprop-2-yn-1-yl)carbamate can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and carbamic acid:

tert butyl 3 iodoprop 2 yn 1 yl carbamate+H2Otert butanol+3 iodoprop 2 yne+H2NCOOH\text{tert butyl 3 iodoprop 2 yn 1 yl carbamate}+H_2O\rightarrow \text{tert butanol}+\text{3 iodoprop 2 yne}+\text{H}_2NCOOH

Nucleophilic Substitution

The presence of the iodine atom makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives. For instance, nucleophiles such as amines can replace the iodine:

tert butyl 3 iodoprop 2 yn 1 yl carbamate+RNH2tert butyl 3 R amino prop 2 yne carbamate+HI\text{tert butyl 3 iodoprop 2 yn 1 yl carbamate}+R-NH_2\rightarrow \text{tert butyl 3 R amino prop 2 yne carbamate}+HI

Elimination Reactions

Under certain conditions, elimination reactions may occur, particularly when heated, resulting in the formation of alkenes or alkynes:

tert butyl 3 iodoprop 2 yn 1 yloxy alkyne+other products\text{tert butyl 3 iodoprop 2 yn 1 yloxy }\rightarrow \text{alkyne}+\text{other products}

  • Biological Activity and Toxicity

As a carbamate pesticide, tert-butyl (3-iodoprop-2-yn-1-yloxy) exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine in synapses, resulting in neurotoxic effects such as excessive salivation and muscle spasms at high exposure levels . Its toxicity profile indicates a high risk to aquatic organisms, necessitating careful handling and application in agricultural settings .

  • Environmental Impact

tert-butyl (3-iodoprop-2-yne)carbamate serves as an important compound within the realm of synthetic chemistry and agricultural applications due to its reactivity and biological activity. Understanding its chemical behavior allows for better utilization while addressing safety and environmental concerns.

  • References
    Note: References are not included here as per instructions.

Scientific Research Applications

Agricultural Applications

Insecticide and Pesticide Use
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is widely utilized as an insecticide and pesticide in both agricultural and domestic settings. Its efficacy against a range of pests makes it a valuable tool for crop protection and pest management strategies.

Table 1: Agricultural Uses

Application AreaDescription
Crop ProtectionUsed to control various insect pests in agriculture.
Home GardensEffective for residential pest control.
Wood PreservationActs as a fungicide to prevent wood decay.

Industrial Applications

Preservative in Coatings and Adhesives
This compound serves as a preservative in paints, coatings, and adhesives, preventing microbial growth and extending product shelf life. It is particularly effective in water-based formulations.

Table 2: Industrial Uses

Product TypeFunction
Paints and CoatingsPreserves against mold and mildew.
AdhesivesEnhances durability by preventing microbial contamination.
TextilesUsed in textile treatments to inhibit fungal growth.

Cosmetic Applications

Preservative in Personal Care Products
this compound is employed in cosmetic formulations as a preservative due to its antimicrobial properties. It is effective at low concentrations, typically around 0.1% or less.

Table 3: Cosmetic Uses

Product CategoryUsage
Skin Care ProductsPrevents microbial contamination in creams and lotions.
Hair Care ProductsUsed in shampoos to extend shelf life.
MakeupActs as a preservative in various cosmetic formulations.

Environmental Considerations

While this compound is effective in its applications, environmental evaluations have raised concerns regarding its potential risks to aquatic ecosystems when released through industrial processes or consumer products. Studies indicate that it may persist in the environment, necessitating careful management of its use.

Case Study: Environmental Impact Assessment

A recent evaluation assessed the environmental risks associated with tert-butyl (3-iodoprop-2-yn-1-y)carbamate's use in industrial products, highlighting its potential mobility in soil and water systems . Monitoring studies revealed significant concentrations of the compound detected in surface waters, indicating the need for regulatory oversight .

Thermal Stability and Degradation

Research indicates that the thermal degradation of tert-butyl (3-iodoprop-2-yn-1-y)carbamate occurs at elevated temperatures, leading to various degradation products . Understanding these degradation pathways is essential for optimizing its application and minimizing environmental impact.

Table 4: Thermal Degradation Products

Temperature RangeDegradation Products
70 °C - 150 °CPropynyl derivatives, carbamates, and other byproducts.

Mechanism of Action

The mechanism of action of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Iodo-Substituted Carbamates

  • tert-Butyl (6-iodopyridin-2-yl)carbamate (): Features an aromatic pyridine ring substituted with iodine. The aromatic system confers rigidity and distinct electronic properties compared to the alkyne in the target compound, influencing reactivity in metal-catalyzed reactions .
  • tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (): Combines iodine with a pyrimidine heterocycle and a methoxycyclohexyl group. The iodine here participates in nucleophilic substitutions, while the alkyne in the target compound is more suited for additions or couplings .

Alkyne-Containing Carbamates

  • tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate (): Lacks iodine but includes a naphthoquinone moiety. The absence of iodine reduces its utility in halogen-specific reactions but enhances redox activity .
  • (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (): Contains a biphenyl-hydroxypropanol group. This compound is tailored for chiral synthesis in drug intermediates, contrasting with the iodoalkyne’s role in cross-coupling .

Biological Activity

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃I₁N₁O₂ and a molecular weight of approximately 281.09 g/mol. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets.

The mechanism of action for this compound primarily involves its interaction with enzymes and other molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This characteristic is particularly relevant in the context of enzyme inhibition, where it may act as a reversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in neurotransmission .

Biological Activity

1. Antifungal Activity:
Research indicates that derivatives of this compound exhibit antifungal properties. Specifically, similar compounds like 3-Iodo-2-propynyl butyl carbamate (IPBC) have demonstrated broad-spectrum antifungal activity against various fungi and algae, including mold and yeast. The mechanism is hypothesized to involve the iodine atom penetrating microbial cell walls and reacting with sulfhydryl groups in nucleic acids and proteins, leading to cellular damage .

2. Enzyme Inhibition:
As a cholinesterase inhibitor, this compound can suppress the action of acetylcholine esterase. This inhibition results in increased levels of acetylcholine in synaptic clefts, which can lead to neurotoxic effects such as excessive salivation and gastrointestinal distress at higher concentrations .

3. Cytotoxicity Studies:
In vitro studies have shown that related compounds can induce cytotoxic effects in various cell lines. For instance, exposure to certain concentrations resulted in decreased cell viability and increased apoptotic markers, suggesting potential applications in cancer therapeutics .

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of IPBC against common mold species. Results showed that IPBC effectively inhibited fungal growth at low concentrations (0.125% to 0.5%), demonstrating its potential as a preservative in industrial applications .

Case Study 2: Neurotoxicity Assessment
In another study focusing on neurotoxicity, rodents were exposed to varying concentrations of cholinesterase inhibitors including this compound. The findings indicated significant behavioral changes and physiological stress responses at higher doses, raising concerns regarding safety in potential therapeutic uses .

Applications

The biological activity of this compound suggests several potential applications:

  • Pharmaceutical Development:
    Its role as an enzyme inhibitor positions it as a candidate for drug development targeting neurodegenerative diseases.
  • Agricultural Use:
    Given its antifungal properties, it could be utilized as a biopesticide or preservative in agricultural products.
  • Industrial Applications:
    The compound's stability and reactivity make it suitable for incorporation into coatings and adhesives where antimicrobial properties are desired.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with a propargylamine precursor. Protect the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under basic conditions (e.g., triethylamine) .
  • Iodination : Introduce iodine via electrophilic iodination. For terminal alkynes, use N-iodosuccinimide (NIS) in the presence of a silver nitrate catalyst or iodine monochloride (ICl) in a controlled temperature environment (-20°C to 0°C) .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity using HPLC (>95%) and NMR .

Q. How can the structural integrity of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate be confirmed?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and the propargyl proton triplet near 2.3–2.5 ppm (J ≈ 2.5 Hz).
  • ¹³C NMR : Confirm the iodine-bearing carbon at ~50–60 ppm (sp-hybridized carbon) and the carbamate carbonyl at ~155 ppm .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate). Refine the structure using SHELXL, paying attention to potential disorder in the alkyne or iodine moieties .

Q. What safety precautions are critical given limited toxicological data for this compound?

  • Methodological Answer :

  • General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact and inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous washes to prevent iodinated byproduct formation .
  • Storage : Store in a cool, dry place away from light. Use amber glass vials to minimize photodegradation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., low R-factors vs. unexpected bond lengths) be resolved during refinement?

  • Methodological Answer :

  • Check for Twinning : Use SHELXL’s TWIN command to detect twinning. Adjust HKLF 5 format files for integration .
  • Disorder Modeling : If the iodine or alkyne group shows disorder, split occupancy using PART instructions. Apply anisotropic displacement parameters (ADPs) to heavy atoms .
  • Validation Tools : Cross-validate with Mercury’s Crystal Structure Validation for Pharmaceuticals (CSD-Materials) to flag geometric outliers .

Q. What experimental optimizations improve yields in Sonogashira couplings involving the iodoalkyne moiety?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(dba)₂) with copper iodide co-catalysts. Optimize ligand ratios (e.g., PPh₃ vs. Xantphos) .
  • Solvent/Base Systems : Use polar aprotic solvents (DMF, THF) with tertiary amines (e.g., Et₃N) to stabilize intermediates. Avoid moisture to prevent Boc deprotection .
  • Monitoring Reaction Progress : Employ TLC (hexane:EtOAc = 4:1) or in situ IR to track alkyne consumption (C≡C stretch ~2100 cm⁻¹) .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions). Compare with Etter’s rules for carbamates .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond density. Higher Td values (>200°C) suggest robust packing .
  • Case Study : In related Boc-protected carbamates, C=O···H–N interactions form infinite chains, enhancing thermal stability .

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